molecular formula C5H6N2S B3151767 5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole CAS No. 721926-87-0

5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole

Cat. No.: B3151767
CAS No.: 721926-87-0
M. Wt: 126.18 g/mol
InChI Key: ZPBHXVTULFEOTN-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Chemical Synthesis and Design

Fused heterocyclic systems, which consist of two or more rings sharing at least one common bond and containing heteroatoms like nitrogen, sulfur, or oxygen, are of paramount importance in organic chemistry. clockss.orgcrossref.org Their rigid, polycyclic structures provide a three-dimensional framework that is often a key component in the development of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netresearchgate.net The fusion of multiple rings can lead to unique electronic properties, enhanced thermal stability, and specific spatial arrangements of functional groups, which are critical for selective interactions with biological targets. clockss.orgresearchgate.net This structural complexity makes them versatile building blocks in synthetic strategies, allowing chemists to construct complex molecular architectures with high efficiency. clockss.org

Academic Context of Thiazole-Containing Scaffolds in Organic Chemistry

The thiazole (B1198619) ring, a five-membered heterocycle containing both a sulfur and a nitrogen atom, is considered a "privileged scaffold" in medicinal chemistry. nih.govrsc.org Its presence is a recurring motif in a multitude of biologically active compounds and FDA-approved drugs, including antimicrobials, anticancer agents, and anti-inflammatory drugs. nih.govnih.govresearchgate.net The thiazole moiety's aromatic nature and its ability to participate in various chemical interactions make it a valuable component in drug design. researchgate.net Researchers frequently incorporate the thiazole nucleus into larger molecules to modulate properties such as solubility, metabolic stability, and target binding affinity, highlighting its central role in the development of novel therapeutic agents. nih.govnih.gov

Structural Elucidation and Core Features of 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole

The compound this compound represents a specific example of a fused heterocyclic system, where a pyrrolidine (B122466) ring is fused to a thiazole ring. This bicyclic structure has been identified as a valuable subunit in the design of potent enzyme inhibitors, such as factor Xa inhibitors, owing to its favorable properties in terms of activity, solubility, and pharmacokinetics. clockss.org

A facile synthetic route to this scaffold has been developed, which involves a one-step cyclization from a diol intermediate, showcasing an efficient method to access this important chemical entity. clockss.orgcrossref.org This improved synthesis avoids harsh reaction conditions and simplifies purification processes. clockss.org

While detailed crystallographic data for the parent compound is not widely available in public literature, its fundamental properties have been characterized. The structural integrity and identity are typically confirmed through a combination of spectroscopic methods and analytical techniques.

Table 1: Physicochemical Properties of this compound and its Salts This table is generated based on data from chemical suppliers and research articles. Data for the parent compound is inferred where not directly available.

Property Value Source
Chemical Formula C₅H₆N₂S Inferred from salts
Molecular Weight 126.18 g/mol Calculated
Appearance Solid (as salts) amadischem.com
CAS Number (Hydrochloride) 1434128-58-1 amadischem.com
CAS Number (Hydrobromide) 365996-65-2

| ¹H-NMR (DMSO-d₆) of a precursor | δ: 4.59-4.61 (m, 2H), 4.69-4.71 (m, 2H), 8.15-8.19 (m, 2H), 8.38-8.42 (m, 2H), 9.04 (s, 1H) | clockss.org |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S/c1-4-5(2-6-1)8-3-7-4/h3,6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBHXVTULFEOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)SC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies and Advanced Chemical Synthesis of 5,6 Dihydro 4h Pyrrolo 3,4 D Thiazole and Its Derivatives

Established Synthetic Routes for the Core 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Scaffold

The construction of the this compound core relies on key chemical transformations that efficiently build the fused heterocyclic system. These methods often involve the sequential or concerted formation of the thiazole (B1198619) and pyrrolidine (B122466) rings.

Cyclocondensation Reaction Protocols

Cyclocondensation reactions are fundamental to the synthesis of the thiazole portion of the scaffold. The Hantzsch thiazole synthesis and the Cook-Heilbron thiazole synthesis are two classical methods that can be adapted for this purpose.

The Hantzsch thiazole synthesis is a widely utilized method that involves the reaction of an α-haloketone with a thioamide derivative. rsc.orgyoutube.combepls.com In the context of the target scaffold, a suitably functionalized α-haloketone can be reacted with a thioamide to construct the thiazole ring. The reaction typically proceeds under neutral or acidic conditions. rsc.org For instance, the condensation of an appropriate α-haloketone with thiourea (B124793) or a substituted thiourea can lead to the formation of a 2-aminothiazole (B372263) derivative, which can then be further elaborated to form the fused pyrrolidine ring. youtube.comresearchgate.net The reaction is often high-yielding and can be performed under solvent-free conditions, making it an environmentally benign approach. researchgate.net

The Cook-Heilbron thiazole synthesis offers another route to 5-aminothiazoles, which are valuable intermediates. This reaction involves the interaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions. wikipedia.org The mechanism begins with the nucleophilic attack of the α-aminonitrile's nitrogen on the carbon of the sulfur-containing reagent, followed by intramolecular cyclization and tautomerization to yield the 5-aminothiazole. wikipedia.org This method's utility lies in its ability to produce diverse thiazoles by varying the starting materials. wikipedia.org

Cyclocondensation Protocol Reactants Key Features
Hantzsch Thiazole Synthesisα-Haloketone and ThioamideVersatile; proceeds under neutral or acidic conditions; can be adapted for solvent-free synthesis. rsc.orgresearchgate.net
Cook-Heilbron Thiazole Synthesisα-Aminonitrile and Carbon Disulfide/DithioacidForms 5-aminothiazoles; proceeds under mild, often aqueous, conditions. wikipedia.org

One-Step Intramolecular Cyclization Techniques from Diol Precursors

A particularly efficient strategy for the synthesis of the this compound scaffold involves a one-step intramolecular cyclization from a diol precursor. This approach has been successfully developed and applied to the synthesis of this and other pyrrolidine-fused aromatic ring systems. nih.govclockss.org

The key starting material for this method is a diol attached to the thiazole core. The intramolecular cyclization is then induced to form the pyrrolidine ring, resulting in the fused bicyclic structure.

While specific examples for the direct acid-catalyzed cyclization of a thiazole-diol precursor to this compound are not extensively detailed in the provided literature, the principle of acid and Lewis acid catalysis in intramolecular ring closures is a well-established synthetic tool. nih.govmdpi.comresearchgate.net Generally, a Brønsted or Lewis acid can be used to activate a hydroxyl group, facilitating its departure as a water molecule and allowing for nucleophilic attack by the other hydroxyl group or a derivative thereof to form the cyclic ether or, in this case, the pyrrolidine ring. bepls.comnih.gov

Lewis acids are known to activate electrophiles by coordinating to a Lewis basic site, thereby lowering the activation energy of a subsequent reaction step. bepls.commdpi.com In the context of a diol cyclization, a Lewis acid could coordinate to one of the hydroxyl groups, promoting the intramolecular attack of the other. The choice of the Lewis acid can be critical for the efficiency and selectivity of the reaction. nih.govnih.govresearchgate.net

A highly effective method for the one-step cyclization of diol precursors to form the pyrrolidine ring of the this compound system is the Mitsunobu reaction. nih.govclockss.org This reaction allows for the conversion of a primary or secondary alcohol into a variety of functional groups, including the nitrogen-containing linkage required for the pyrrolidine ring, under mild conditions. nih.gov

In this strategy, a diol attached to the thiazole ring is treated with a sulfonamide, such as 4-nitrobenzenesulfonamide (B188996), in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., cyanomethylenetributylphosphorane (B115182) - CMBP). The reaction proceeds via the activation of the hydroxyl groups by the Mitsunobu reagents, followed by an intramolecular double SN2 reaction with the sulfonamide nucleophile to form the protected pyrrolidine ring. nih.gov The protecting group can then be removed to yield the final this compound. nih.gov This one-step cyclization has been shown to be efficient for forming pyrrolidine rings fused to various aromatic systems. nih.gov

Substrate Reagents Product Yield (%)
Thiazole-based diol4-Nitrobenzenesulfonamide, CMBP, THF, TolueneN-(4-nitrophenylsulfonyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazoleGood nih.gov
Furan-based diol4-Nitrobenzenesulfonamide, CMBP, THF, TolueneN-(4-nitrophenylsulfonyl)-fused pyrrolidine36 nih.gov
Benzene-based diol4-Nitrobenzenesulfonamide, CMBP, THF, TolueneN-(4-nitrophenylsulfonyl)-fused pyrrolidine96 nih.gov

Cyclization Involving Thiosemicarbazide (B42300) and Alpha,Beta-Unsaturated Carbonyl Compounds

The reaction of thiosemicarbazide or its derivatives with α,β-unsaturated carbonyl compounds provides a pathway to various heterocyclic systems, including those containing a thiazole ring. researchgate.netnih.govnih.govresearchgate.net While a direct synthesis of this compound using this specific combination is not explicitly detailed, established reactivity patterns allow for a proposed synthetic route.

Typically, thiosemicarbazide reacts with carbonyl compounds to form thiosemicarbazones. nih.govresearchgate.net These intermediates can then undergo cyclization with a suitable reagent. For example, the reaction of a thiosemicarbazone with an α-halocarbonyl compound, such as an arylglyoxal, can lead to the formation of a 2-hydrazinylthiazole (B183971) derivative. tandfonline.com To construct the this compound scaffold, one could envision a strategy starting with a precursor that contains both the functionalities of a thiosemicarbazide and a latent pyrrolidine ring or its precursor. Subsequent cyclization would then form the thiazole ring fused to the pyrrolidine.

Alternatively, the reaction of thiosemicarbazide with an appropriately substituted dicarbonyl compound can lead to the formation of a 1,3,4-thiadiazole (B1197879) ring, which in some cases can be rearranged or further reacted to form other heterocyclic systems. nih.govresearchgate.netmdpi.comorganic-chemistry.org

Refluxing Precursor Hydrazones or Pyrazole (B372694) Derivatives in Organic Solvents

Hydrazones are versatile intermediates in heterocyclic synthesis. nih.govorganic-chemistry.orgnih.govnih.gov The intramolecular cyclization of a suitably functionalized hydrazone is a common strategy for the formation of nitrogen-containing rings. For the synthesis of this compound, a precursor could be designed where a hydrazone moiety is tethered to a thiazole ring. Thermal conditions, such as refluxing in an organic solvent, could then induce cyclization to form the fused pyrrolidine ring.

Pyrazole derivatives also serve as valuable building blocks for the synthesis of fused heterocyclic systems. nih.govorganic-chemistry.orgnih.govgoogle.comresearchgate.net A potential, though less direct, route to the target scaffold could involve the use of a pyrazole derivative that is subsequently transformed into the this compound system. This might involve ring-opening of the pyrazole followed by rearrangement and re-cyclization, or the use of the pyrazole as a directing group for the formation of the adjacent rings. For example, a pyrazole could be functionalized with precursors for both the thiazole and pyrrolidine rings, followed by a tandem cyclization process.

Annulation Reactions for the Construction of Pyrrolothiazole Systems

Annulation, or ring-forming, reactions are fundamental to the synthesis of complex heterocyclic structures like pyrrolothiazoles. These methods involve the fusion of a new ring onto a pre-existing molecular fragment through the formation of two new bonds.

One of the primary strategies for assembling the pyrrolo[2,1-b] shokubai.orgclockss.orgbenzothiazole (B30560) (PBTA) scaffold involves the annulation of a pyrrole (B145914) moiety onto a benzothiazole core. nih.gov This approach can be broadly categorized into intramolecular and intermolecular reactions. The intramolecular pathways typically involve the cyclization of benzothiazole molecules that are already substituted with a suitable pyrrole-related fragment. nih.gov In contrast, intermolecular methods bring together separate benzothiazole and pyrrole precursors to construct the fused system. These synthetic strategies are crucial for accessing a variety of PBTA derivatives needed for pharmacological and medicinal chemistry research. nih.gov

A second major route to the pyrrolo[2,1-b] shokubai.orgclockss.orgbenzothiazole (PBTA) framework is the annulation of o-aminothiophenols with precursors containing a pyrrolothiazole moiety or its synthetic equivalents. nih.gov This method encompasses several types of reactions, including catalytic cascade reactions where o-aminothiophenol reacts with donor-acceptor cyclopropanes. nih.gov Another common approach is the condensation of o-aminothiophenols with 4-oxo acids or their derivatives to build the final heterocyclic structure. nih.gov The versatility of o-aminothiophenol as a building block is widely recognized in the synthesis of various 2-substituted benzothiazoles, making it a cornerstone for creating complex fused systems. mdpi.combohrium.com Green chemistry approaches, such as using catalysts like SnP₂O₇ or a H₂O₂/HCl mixture, have also been developed for the condensation of o-aminothiophenols with aldehydes, highlighting the ongoing efforts to create these scaffolds through environmentally benign methods. mdpi.com

A recently developed method for constructing the pyrrolothiazole skeleton is the base-promoted [3+2] annulation of 2-alkynyl pyrroles with isothiocyanates. shokubai.org This cascade reaction provides a straightforward, one-pot synthesis of 1H,3H-pyrrolo[1,2-c]thiazol-3-imine derivatives under mild conditions, achieving good yields and high regioselectivity. shokubai.org The reaction is typically promoted by a base such as potassium carbonate (K₂CO₃). shokubai.org Mechanistic studies suggest the reaction proceeds through a nucleophilic attack followed by an intramolecular addition. shokubai.org This strategy is powerful for creating heterocycles from difunctional aromatic compounds containing an alkynyl group. shokubai.org

The scope of this reaction has been explored with various substituted 2-alkynylpyrroles and isothiocyanates, demonstrating its utility in generating a library of functionalized pyrrolothiazole derivatives.

Table 1: Synthesis of Pyrrolo[1,2-c]thiazol-3-imine Derivatives via [3+2] Annulation The following table is based on data from a study on the K₂CO₃-promoted [3+2] annulation of 2-alkynylpyrroles with isothiocyanates. shokubai.org

Entry2-Alkynylpyrrole Substituent (R¹)Isothiocyanate Substituent (R²)Product Yield
1PhenylPhenyl82%
2Phenyl4-Chlorophenyl85%
3Phenyl4-Methylphenyl80%
44-MethylphenylPhenyl79%
54-ChlorophenylPhenyl83%
6Thiophen-2-ylPhenyl75%

Pyrrole-2,3-diones are versatile electrophilic platforms for the synthesis of fused heterocyclic systems. nih.gov A notable strategy involves the nucleophile-induced ring contraction of 3-aroylpyrrolo[2,1-c] shokubai.orgresearchgate.netbenzothiazine-1,2,4-triones, which are themselves derived from [e]-fused 1H-pyrrole-2,3-diones. nih.gov Under the action of nucleophiles like alkanols or amines, the 1,4-thiazine ring is cleaved and undergoes an intramolecular cyclization to form the more stable, angularly fused pyrrolo[2,1-b] shokubai.orgclockss.orgbenzothiazole product. nih.gov This transformation proceeds via the in-situ formation of a 1-(2-thiophenyl)pyrrole derivative. nih.gov This method demonstrates how the inherent reactivity of the pyrrole-2,3-dione core can be harnessed to drive complex rearrangements, yielding valuable heterocyclic scaffolds. nih.gov

Rational Design and Synthesis of Functionalized this compound Derivatives

The rational design of synthetic routes is critical for producing specific, functionalized derivatives of this compound, especially for applications such as drug discovery where specific structural features are required for biological activity.

Table 2: Comparison of Synthetic Routes to this compound This table summarizes the advantages of the rationally designed one-step cyclization from a diol intermediate compared to a previous method. clockss.org

FeaturePrevious Synthetic RouteImproved One-Step Cyclization Route
Key Intermediate Unstable DibromideStable Diol
Cyclization Yield 13% (with benzenesulfonamide)58%
Deprotection Conditions Harsh (Refluxing HBr)Mild (PS-thiophenol, Cs₂CO₃)
Overall Outcome Low yield, difficult purificationImproved yield, circumvention of unstable intermediate, easy purification

Derivatization via Electrophilic and Nucleophilic Substitution Reactions

The derivatization of the core this compound structure through electrophilic and nucleophilic substitution reactions is a key strategy for creating analogues with diverse properties. The reactivity of the bicyclic system is governed by the electronic nature of its constituent pyrrole and thiazole rings.

Electrophilic Substitution: The pyrrole ring is known to be electron-rich and is highly activated towards electrophilic aromatic substitution. This reactivity is due to the participation of the nitrogen's lone pair of electrons in the aromatic π-system, which increases the electron density of the ring carbons. In general, electrophilic substitution on pyrrole occurs preferentially at the C2 position. While specific studies on the direct electrophilic substitution of the this compound scaffold are not extensively detailed in the reviewed literature, the inherent reactivity of the pyrrole moiety suggests that reactions such as nitration, halogenation, and Friedel-Crafts acylation would likely proceed on the pyrrole portion of the fused system.

Nucleophilic Substitution: Nucleophilic substitution reactions are also crucial for the functionalization of this scaffold. These reactions can be used to introduce a wide variety of substituents. For instance, in the synthesis of related heterocyclic systems, nucleophiles are used to displace leaving groups on the ring or on side chains attached to it. One preparative method involves a Mitsunobu reaction, where 4-nitrobenzenesulfonamide acts as a nucleophile to form the pyrrolidine ring of the scaffold. This demonstrates the utility of nucleophilic substitution in the construction of the core structure itself. Further derivatization of the scaffold, for example, by nucleophilic aromatic substitution (SNAr) on activated positions, could be a viable, though less documented, strategy for introducing new functionalities.

Preparation of Hybrid Molecules Incorporating Pyrrolo[3,4-d]thiazole Fragments

The this compound unit is a prominent "privileged scaffold" in medicinal chemistry, particularly in the development of enzyme inhibitors. Its rigid structure and specific chemical features make it an excellent anchor for designing hybrid molecules that can interact with multiple biological targets. These hybrid molecules are synthesized by combining the pyrrolothiazole core with other pharmacologically active moieties. nih.govresearchgate.net A notable application is in the creation of potent and selective inhibitors of blood clotting enzymes, such as Factor Xa (FXa). google.com Research has also focused on creating hybrids of pyrrole and thiazole moieties for evaluation as antibacterial and antifungal agents. nih.gov

Principles of Hybrid Scaffold Design in Chemical Synthesis

The design of hybrid molecules is a deliberate strategy in drug discovery aimed at integrating two or more pharmacophoric units into a single entity. researchgate.netnih.gov This approach can yield compounds with improved affinity, better efficacy, and a more desirable selectivity profile compared to the individual parent molecules. nih.gov

Key principles guiding the design of these hybrids include:

Target Synergy: The process often begins by understanding the synergy between different biological targets or by analyzing existing combination drug therapies. researchgate.net

Pharmacophore Integration: Bioactive fragments are linked together to create a new molecule. For example, the pyrrolothiazole scaffold might be connected to another chemical group known to interact with a specific pocket of a target enzyme. researchgate.netnih.gov This was demonstrated in the development of inhibitors for the TGF-beta type I receptor kinase domain, where a related dihydropyrrolopyrazole scaffold was appended with different "warhead" groups like phenyl or quinoline (B57606) moieties to modulate selectivity. nih.gov

Linker Optimization: The fragments are often connected by a linker, and the nature, length, and flexibility of this linker are critical for ensuring the correct orientation of the pharmacophores to interact optimally with their respective binding sites.

Scaffold Hopping: This principle involves replacing a central molecular core with a structurally different scaffold while maintaining the original three-dimensional arrangement of key binding groups. biosolveit.de This can lead to new chemical entities with improved properties or novel intellectual property.

The ultimate goal is to create a single, multi-functional molecule that may offer advantages such as reduced risk of drug resistance and improved pharmacokinetic properties. nih.gov

Multi-Stage Synthetic Sequences for Complex Hybrid Structures

The construction of complex hybrid molecules based on the this compound scaffold necessitates sophisticated, multi-step synthetic pathways. youtube.comyoutube.com These sequences involve the initial formation of the core heterocyclic system, followed by the sequential addition of other molecular fragments.

A general approach often involves:

Core Synthesis: A multi-step process to construct the central pyrrolothiazole ring system.

Functionalization: Introduction of reactive handles (e.g., amines, carboxylic acids, or halides) onto the core scaffold.

Coupling Reactions: Linking the functionalized core to other bioactive moieties using robust chemical reactions such as amide bond formation, Suzuki coupling, or "click" chemistry.

For example, a two-stage method has been reported for creating hybrid molecules from a related pyrrolo-quinolinone dione (B5365651). The dione is first reacted with thiosemicarbazide to form an intermediate, which is then reacted with dimethyl acetylenedicarboxylate (B1228247) (DMAD) to yield the final, complex hybrid structure. researchgate.net Such multi-stage approaches allow for the systematic and controlled assembly of intricate molecular architectures designed for specific biological functions. researchgate.netyoutube.com

The following table outlines a representative multi-stage reaction sequence for creating a hypothetical complex hybrid structure.

StepReaction TypeReactantsReagents & ConditionsProduct
1Hantzsch Thiazole Synthesisα-haloketone, ThioamideEthanol, RefluxSubstituted Thiazole
2Ring FormationSubstituted Thiazole with side chainBase, HeatThis compound core
3Amide CouplingPyrrolothiazole-acidAmine-containing fragment, Coupling agent (e.g., HATU)Final Hybrid Molecule

Advancements in Green Chemistry Techniques for Pyrrolothiazole Synthesis

In line with the principles of sustainable chemistry, efforts are being made to develop more environmentally benign methods for synthesizing pyrrolothiazoles and other heterocyclic compounds. synthiaonline.comnih.gov These advancements focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating. youtube.com For heterocyclic synthesis, it often leads to:

Rapid Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes. nih.govyoutube.com

Higher Yields: Increased reaction rates can lead to higher product yields and fewer side products.

Enhanced Efficiency: The direct interaction of microwaves with polar molecules results in efficient and uniform heating. youtube.com

In the synthesis of thiazolo[5,4-d]thiazoles, a related isomeric system, the use of microwave heating resulted in a significantly higher yield (92%) compared to classical heating (75%). mdpi.com

Use of Deep Eutectic Solvents (DESs): Deep eutectic solvents are gaining considerable attention as green alternatives to traditional volatile organic solvents. mdpi.comresearchgate.net These solvents are typically mixtures of two or more components, such as choline (B1196258) chloride and urea (B33335) or glycerol, which form a eutectic mixture with a low melting point. encyclopedia.pubnih.gov Key benefits of using DESs include:

Low Toxicity and Biodegradability: Many DESs are made from naturally occurring, renewable sources. researchgate.net

Non-flammability and Low Volatility: This enhances the safety of the chemical process.

Recyclability: DESs can often be recovered and reused, reducing waste. mdpi.com

Studies on the synthesis of various N- and S-heterocycles have demonstrated that DESs can act as both the solvent and a catalyst, promoting reactions efficiently and sustainably. encyclopedia.pubresearchgate.net The synthesis of thiazole derivatives has been successfully performed using organocatalysts in reactions with short times and easy workup, aligning with green chemistry principles. nih.gov

The following table summarizes the comparison between conventional and green synthetic methods for related heterocyclic compounds.

MethodSolventHeatingReaction TimeYieldEnvironmental Impact
Conventional Volatile Organic (e.g., Toluene)Oil BathSeveral HoursModerateHigh
Microwave Green Solvent (e.g., Ethanol) or Solvent-freeMicrowaveMinutesHighLow
DES Deep Eutectic Solvent (e.g., ChCl:Glycerol)Classical or MicrowaveHours/MinutesGood to ExcellentVery Low

Iii. Reaction Mechanisms and Reactivity Profiles of 5,6 Dihydro 4h Pyrrolo 3,4 D Thiazole and Its Analogs

Intramolecular Cyclization Mechanisms

The formation of the 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole ring system is often achieved through intramolecular cyclization, a process that involves the formation of one of the fused rings from a suitably functionalized precursor.

Investigation of Nucleophilic Attack Pathways in Ring Formation

A key strategy for the synthesis of the this compound core involves an intramolecular cyclization from a diol precursor, highlighting a specific nucleophilic attack pathway. beilstein-journals.org In a notable synthetic route, a diol intermediate is subjected to a one-step cyclization utilizing the Mitsunobu reaction. beilstein-journals.org This reaction employs a nucleophile, such as 4-nitrobenzenesulfonamide (B188996), which attacks one of the hydroxyl groups that has been activated by the Mitsunobu reagents. beilstein-journals.org The choice of 4-nitrobenzenesulfonamide as the nucleophile is advantageous due to its pKa, which is suitable for the Mitsunobu reaction to proceed smoothly, and the resulting sulfonamide can be removed under mild conditions. beilstein-journals.org

The reaction is believed to proceed via the activation of the primary alcohol of the diol by the Mitsunobu reagent, followed by an intramolecular SN2 attack by the nitrogen atom of the sulfonamide. This ring-closing step forms the pyrrolidine (B122466) ring fused to the thiazole (B1198619). The efficiency of this nucleophilic attack is influenced by the stereochemistry of the diol and the reaction conditions.

Characterization of Key Intermediates in Ring Closure Processes

The synthesis of this compound via intramolecular cyclization necessitates the formation of specific, stable intermediates. A critical intermediate in one established route is a diol attached to the thiazole ring. beilstein-journals.org This diol is synthesized from a corresponding ester, which is reduced using a reagent like lithium borohydride (B1222165) (LiBH₄). beilstein-journals.org Unlike its dibromide precursor, which is unstable and prone to decomposition upon concentration, the diol intermediate is a stable, solid compound. beilstein-journals.org

The stability of this diol intermediate is a significant improvement in the synthetic pathway, as it allows for purification and characterization before the final ring-closing step. beilstein-journals.org The subsequent one-step cyclization from this diol, as described in the previous section, circumvents the need for harsh reaction conditions that were previously required for the removal of protecting groups like benzenesulfonyl, which involved refluxing in aqueous hydrobromic acid. beilstein-journals.org

Reactivity Studies: Oxidation, Reduction, and Substitution Pathways

The reactivity of the this compound core is influenced by the electron-rich nature of the pyrrole (B145914) ring and the electron-deficient character of the thiazole ring.

Oxidation and Reduction: While specific studies on the oxidation of this compound are not extensively detailed in the provided literature, the thiazole ring in related systems is known to have high oxidative stability due to the electron-deficient nature of the sp² nitrogen. mdpi.com Dehydrogenation of related dihydrothiazole rings to form the aromatic thiazole often requires an oxidant like manganese dioxide (MnO₂). nih.gov The reduction of the pyrrolidine ring can be inferred from its synthesis, where the precursor ester is reduced by LiBH₄. beilstein-journals.org The C=N bond in related 5,6-dihydro-4H-1,2-oxazines can be reduced with sodium cyanoborohydride.

Substitution: The pyrrole ring is generally susceptible to electrophilic aromatic substitution (EAS). For pyrrole itself, electrophilic attack preferentially occurs at the C2 position due to the formation of a more stable and delocalized cationic intermediate (three resonance structures) compared to attack at the C3 position (two resonance structures). youtube.comyoutube.com In the context of the fused this compound system, the thiazole ring would act as an electron-withdrawing group, potentially influencing the regioselectivity of electrophilic substitution on the pyrrole portion, though specific studies are lacking.

Nucleophilic aromatic substitution (SNAr) is more characteristic of electron-deficient aromatic rings. In related thiazolo[5,4-d]thiazole (B1587360) systems, which are electron-deficient, SNAr reactions have been considered, for instance, with 2,5-bis(4-fluorophenyl)thiazolo[5,4-d]thiazole. mdpi.com For the this compound, nucleophilic substitution would likely occur on the thiazole ring if it were appropriately activated with a leaving group.

Nucleophile-Induced Ring Contraction Reactions in Fused Systems

An interesting facet of the reactivity of fused pyrrolothiazole systems is their susceptibility to ring contraction reactions induced by nucleophiles. Studies on 3-aroylpyrrolo[2,1-c] beilstein-journals.orgbeilstein-journals.orgbenzothiazine-1,2,4-triones, a related fused system, have demonstrated this phenomenon. beilstein-journals.orgnih.gov

Under the action of nucleophiles such as alkanols, benzylamine, and arylamines, these compounds undergo a 1,4-thiazine ring contraction to yield pyrrolo[2,1-b] beilstein-journals.orgnih.govbenzothiazoles. beilstein-journals.orgnih.gov The proposed mechanism involves the initial nucleophilic attack on the C4 position of the substrate. nih.gov This leads to the cleavage of the S-C bond of the 1,4-benzothiazine moiety, forming a 1-(2-thiophenyl)pyrrole derivative as an in-situ generated intermediate. beilstein-journals.orgnih.gov This intermediate then undergoes an intramolecular cyclization, resulting in the contracted and more stable pyrrolo beilstein-journals.orgnih.govbenzothiazole (B30560) ring system. beilstein-journals.org This reaction provides a novel synthetic route to this important class of heterocyclic compounds. beilstein-journals.orgnih.gov

Mechanistic Investigations of Annulation Reactions

Annulation reactions, particularly those that proceed through a cascade or one-pot sequence, offer an efficient approach to constructing complex heterocyclic systems like fused pyrrolothiazoles.

Elucidation of Cascade Reaction Pathways

Cascade reactions provide a powerful tool for the synthesis of fused heterocyclic systems by forming multiple bonds in a single operation without isolating intermediates. While a specific cascade synthesis for this compound is not explicitly detailed, the principles can be understood from related syntheses. For instance, the synthesis of other fused pyrroles has been achieved through a gold-catalysis-triggered cascade reaction. beilstein-journals.org

Data Tables

Table 1: Key Intermediates in the Synthesis of this compound

Intermediate NameStructureRole in SynthesisReference
Thiazole diolStable precursor for intramolecular cyclization beilstein-journals.org
N-(4-Nitrobenzenesulfonyl)pyrrolothiazoleProduct of Mitsunobu cyclization beilstein-journals.org

Table 2: Nucleophile-Induced Ring Contraction of a Fused Pyrrolothiazine System

Starting MaterialNucleophileProductReference
3-Aroylpyrrolo[2,1-c] beilstein-journals.orgbeilstein-journals.orgbenzothiazine-1,2,4-trioneAlkanols, Benzylamine, ArylaminesPyrrolo[2,1-b] beilstein-journals.orgnih.govbenzothiazole derivative beilstein-journals.orgnih.gov

Analysis of Intramolecular Addition Mechanisms

The formation of the pyrrolo[3,4-d]thiazole skeleton and related analogs often involves intramolecular addition or cyclization as a key step. While direct mechanistic studies on this compound are not extensively documented in publicly available literature, plausible mechanisms can be inferred from studies on analogous heterocyclic systems.

One such analogous transformation is the nucleophile-induced ring contraction of 3-aroylpyrrolo[2,1-c] beilstein-journals.orgnih.govbenzothiazine-1,2,4-triones to yield pyrrolo[2,1-b] beilstein-journals.orgsemanticscholar.orgbenzothiazoles. beilstein-journals.orgsemanticscholar.org In this process, a nucleophile attacks the C4 position of the pyrrolobenzothiazine, leading to the cleavage of the S5–C4 bond. This generates a thiol intermediate, which is a derivative of 1-(2-thiophenyl)pyrrole. beilstein-journals.orgsemanticscholar.org Subsequently, this intermediate undergoes an intramolecular cyclization through the attack of the newly formed sulfhydryl (SH) group onto the C5 position of the pyrrole-2,3-dione moiety. A final 1,3-prototropic shift then yields the stable pyrrolobenzothiazole product. beilstein-journals.org This mechanism highlights a common strategy in the synthesis of fused thiazole systems, where an intramolecular nucleophilic attack by a sulfur-containing group on an electrophilic center of an adjacent ring is the key ring-forming step.

Another relevant mechanistic pathway is the 1,3-dipolar cycloaddition reaction used in the synthesis of spirocyclic pyrrolothiazolidines. nih.gov In these reactions, an azomethine ylide is generated in situ from the condensation of a secondary amino acid with an isatin (B1672199) derivative. This ylide then undergoes a [3+2] cycloaddition with a dipolarophile. nih.gov The reaction is a thermally allowed, suprafacial process where two new carbon-carbon bonds are formed concurrently, though not necessarily to the same extent. nih.gov The stereochemical outcome of such reactions is often controlled by the approach of the dipolarophile to the ylide, with the formation of the more stabilized transition state being favored. nih.gov While this example leads to a more complex spirocyclic system, the principle of intramolecular cycloaddition is a powerful tool for constructing pyrrolothiazole-containing scaffolds.

Experimental Validation of Reaction Mechanisms through Kinetic Studies

Kinetic studies are essential for the experimental validation of proposed reaction mechanisms, providing quantitative data on reaction rates and the factors that influence them. While specific kinetic data for the intramolecular addition reactions of this compound are scarce in the literature, data from analogous systems can offer valuable insights.

For instance, the kinetics of intramolecular radical cyclizations have been studied for various systems, providing a framework for understanding the rates of ring closure. In a study on acylsilanes, rate constants for 5-exo and 6-exo cyclizations were determined using an intramolecular competition method. acs.org The results, summarized in the table below, demonstrate how the nature of the radical (primary vs. secondary) and the size of the ring being formed affect the rate of cyclization.

Table 1: Rate Constants for Intramolecular Radical Cyclizations of Acylsilanes at 80 °C acs.org
Cyclization TypeRadical TypeRate Constant (s⁻¹)
5-exoPrimary~10⁶
5-exoSecondary~10⁵
6-exoPrimary~10⁵
6-exoSecondary~10⁴

These data illustrate that 5-exo cyclizations are generally faster than 6-exo cyclizations, and cyclizations involving primary radicals are faster than those with more sterically hindered secondary radicals. acs.org Furthermore, the study on acylsilanes showed that electron-withdrawing groups on the silicon atom increase the rate of cyclization, while bulky silyl (B83357) groups decrease it. acs.org Such structure-reactivity relationships are crucial for optimizing synthetic routes.

In the context of nucleophile-induced reactions, kinetic monitoring can reveal the influence of steric and electronic factors. For example, in the ring contraction of pyrrolo[2,1-c] beilstein-journals.orgnih.govbenzothiazines, it was observed that reactions with the bulkier isopropyl alcohol required longer reaction times compared to methanol, suggesting that steric hindrance plays a significant role. semanticscholar.org

The kinetic assessment of Michael addition reactions of α,β-unsaturated carbonyl compounds to thiol groups, including those in amino acids and proteins, also provides relevant data. The second-order rate constants (k₂) for these reactions show a strong dependence on the structure of the α,β-unsaturated carbonyl compound. nih.gov A linear inverse correlation between the rate constant for the reaction of acrolein and the pKa of the thiol indicates that the thiolate anion is the reactive species. nih.gov This highlights the importance of pH and the specific electronic environment of the thiol in controlling the reaction rate.

While these examples are from different, albeit related, chemical systems, they underscore the types of kinetic analyses that are instrumental in validating and refining the understanding of reaction mechanisms for compounds like this compound.

Iv. Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy identifies the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons it represents. Spin-spin coupling patterns (multiplicity) reveal information about adjacent protons, helping to piece together the molecular framework.

For 5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrrolidine (B122466) and thiazole (B1198619) rings. The two methylene (B1212753) groups (C4 and C6) of the saturated pyrrolidine ring would likely appear as multiplets, while the lone proton on the thiazole ring would appear as a singlet in the aromatic region. The proton attached to the nitrogen (N5) may appear as a broad singlet, and its chemical shift can be solvent-dependent. In studies of related thiazole and pyrrolidine-fused systems, ¹H NMR is routinely used to confirm the successful synthesis of the target scaffold. researchgate.netmdpi.com

Table 1: Expected ¹H NMR Spectral Data for this compound Note: These are expected values based on typical chemical shifts for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

Protons Expected Chemical Shift (δ, ppm) Multiplicity Integration
Thiazole-H ~8.5 - 9.0 Singlet (s) 1H
-CH₂- (C4, C6) ~4.0 - 5.0 Multiplet (m) 4H

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shift of these signals indicates the type of carbon (e.g., aliphatic, aromatic, carbonyl).

Table 2: Expected ¹³C NMR Spectral Data for this compound Note: These are expected values based on typical chemical shifts for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

Carbon Atom Expected Chemical Shift (δ, ppm)
C=N (Thiazole) ~160 - 170
C-S (Thiazole) ~140 - 155
C-H (Thiazole) ~115 - 125

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. It works by measuring the absorption of infrared radiation by a sample at different frequencies, which correspond to the vibrations of chemical bonds.

For this compound, IR spectroscopy can confirm the presence of key structural features. Characteristic absorption bands would include N-H stretching from the pyrrolidine amine, aliphatic C-H stretching from the methylene groups, and C=N stretching from the thiazole ring. The absence of certain bands, such as a strong carbonyl (C=O) absorption, can also provide crucial structural evidence. The analysis of thiazole derivatives by IR spectroscopy is a standard characterization method. mdpi.com

Table 3: Key IR Absorption Bands for this compound

Functional Group Bond Vibration Expected Frequency (cm⁻¹)
Amine N-H Stretch 3300 - 3500
Aliphatic CH₂ C-H Stretch 2850 - 2960
Imine (Thiazole) C=N Stretch 1600 - 1650

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique molecular formula, distinguishing between compounds that may have the same nominal mass. The ESI-TOF (Electrospray Ionization - Time of Flight) is a common HRMS method used for the analysis of heterocyclic compounds. mdpi.comnih.govresearchgate.net For this compound, HRMS would be used to confirm the molecular formula C₅H₆N₂S.

Table 4: HRMS Data for this compound

Molecular Formula Ion Calculated Mass [M+H]⁺

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) that constitute a compound. The experimentally determined percentages are compared to the theoretical values calculated from the proposed molecular formula. A close match (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's purity and elemental composition. This technique is a cornerstone of characterization for newly synthesized compounds.

Table 5: Elemental Analysis Data for C₅H₆N₂S

Element Theoretical %
Carbon (C) 47.59
Hydrogen (H) 4.79
Nitrogen (N) 22.20

X-ray Crystallography for Unequivocal Three-Dimensional Structure Determination

X-ray crystallography is the gold standard for molecular structure determination. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to map the electron density and thereby determine the precise three-dimensional arrangement of every atom. This method provides definitive information on bond lengths, bond angles, and the absolute configuration of the molecule in the solid state. While obtaining crystals suitable for X-ray diffraction can be challenging, a successful analysis provides unequivocal proof of the proposed structure, resolving any ambiguities that may remain after spectroscopic analysis.

V. Computational and Theoretical Chemistry Investigations of Pyrrolo 3,4 D Thiazole Systems

Molecular Modeling and Docking Studies for Molecular Recognition

Molecular modeling and docking are cornerstone techniques for predicting how a molecule, such as a derivative of 5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole, might interact with a biological target. These studies are crucial for drug discovery and development.

While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous structures like pyrrolo[3,4-d]pyridazinone and pyrazolo[3,4-d]thiazole hybrids provides significant insights. nih.govnih.govnih.gov For instance, molecular docking of novel 1,3,4-oxadiazole (B1194373) derivatives of pyrrolo[3,4-d]pyridazinone into the active site of cyclooxygenase (COX) enzymes has been performed to understand their binding modes. nih.govnih.gov These studies often reveal that the core heterocyclic system orients itself within the binding pocket to establish key interactions with amino acid residues.

In a study on spiro pyrrolo[3,4-d]pyrimidine derivatives, docking simulations were used to investigate their interactions with COX-1 and COX-2 enzymes. The binding free energy (ΔG°) for these interactions was calculated, with some compounds showing favorable negative values, indicating stable binding. rsc.org The primary interactions were identified as van der Waals forces and hydrogen bonding. nih.gov Similarly, docking studies on 1,3,4-thiadiazole (B1197879) derivatives with the EGFR TK active site have shown significant binding affinities, with some compounds exhibiting a binding affinity (ΔG) of -10.8 kcal/mol. mdpi.com

Compound TypeTarget EnzymeKey InteractionsBinding Affinity (ΔG)
1,3,4-Oxadiazole derivatives of pyrrolo[3,4-d]pyridazinoneCyclooxygenase (COX)van der Waals, Hydrogen BondingNot specified
Spiro pyrrolo[3,4-d]pyrimidine derivativesCOX-1/COX-2van der Waals, Hydrogen BondingFavorable negative values
1,3,4-Thiadiazole derivativesEGFR TKMultiple interactionsup to -10.8 kcal/mol

This table presents data from studies on analogous pyrrolo-containing heterocyclic systems to infer potential interactions of pyrrolo[3,4-d]thiazole derivatives.

Hydrogen bonds are critical for the specificity and stability of ligand-receptor complexes. In the context of pyrrolo[3,4-d]thiazole systems, the nitrogen and sulfur atoms in the heterocyclic rings, as well as any functional groups, can act as hydrogen bond donors or acceptors.

Computational studies on related heterocyclic systems have highlighted the importance of these interactions. For example, in the docking of pyrazolo[3,4-d]thiazole hybrids as potential anti-HIV-1 NNRT inhibitors, the formation of hydrogen bonds with key amino acid residues in the enzyme's active site is a determining factor for their inhibitory activity. nih.gov Similarly, for pyrrolyl-1,3,4-thiadiazole inhibitors of InhA, molecular docking studies have revealed favorable interactions, which are likely to include hydrogen bonds with the target enzyme. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the intrinsic electronic properties of molecules, which govern their reactivity and behavior.

DFT is a versatile method used to study the electronic structure of various molecules, including thiazole (B1198619) derivatives. researchgate.netnih.gov These calculations can determine properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. researchgate.net

For thiazole-containing compounds, DFT studies have shown that the distribution of π-electron density influences the molecule's reactivity. researchgate.net Electrophilic substitution is often predicted to occur at positions with higher electron density, while nucleophilic substitution is favored at electron-deficient sites. researchgate.net For instance, in thiazole itself, electrophilic substitution is predicted to be most favorable at the C-5 position. researchgate.net DFT calculations on polythiophenes containing benzo[d]thiazole have been used to investigate their structure and band gap, which are crucial for their application in organic electronics. nih.gov

PropertySignificance
Electron Density DistributionPredicts sites of electrophilic and nucleophilic attack.
HOMO-LUMO EnergiesIndicates electronic transition properties and chemical reactivity.
Molecular Electrostatic PotentialVisualizes charge distribution and potential interaction sites.
Band GapDetermines electronic conductivity and optical properties.

This table summarizes key electronic properties of thiazole-containing systems that can be investigated using DFT.

While specific applications of Molecular Electron Density Theory (MEDT) to this compound were not found in the surveyed literature, MEDT is a powerful theoretical framework for studying reaction mechanisms. It focuses on the changes in electron density during a chemical reaction to understand the flow of electrons and the formation and breaking of bonds. For heterocyclic systems, MEDT could be employed to elucidate the mechanisms of cycloaddition reactions, rearrangements, or substitution reactions, providing a more detailed picture than what is available from frontier molecular orbital theory alone.

General In Silico Analysis for Molecular Exploration

General in silico analyses encompass a broad range of computational methods used to explore the chemical space of a particular molecular scaffold. dovepress.com For pyrrolo[3,4-d]thiazole systems, these methods can be used to design new derivatives with desired properties, predict their pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity), and screen virtual libraries of compounds against biological targets. nih.govmdpi.com

Studies on related pyrrolo[3,4-d]pyridazinone derivatives have utilized in silico predictions to assess properties like druglikeness. nih.govnih.gov These computational screens are a cost-effective way to prioritize compounds for synthesis and further experimental testing, thereby accelerating the discovery process.

Conformational Analysis and Assessment of Molecular Rigidity in Fused Systems

The conformational landscape and molecular rigidity of fused heterocyclic systems are critical determinants of their biological activity and physicochemical properties. For the this compound scaffold, the fusion of a saturated dihydropyrrole (pyrrolidine) ring with an aromatic thiazole ring imposes significant conformational constraints, leading to a relatively rigid structure. While direct computational studies specifically on the conformational analysis of this compound are not extensively available in the current literature, valuable insights can be drawn from theoretical investigations of its constituent rings and analogous fused heterocyclic systems.

The dihydropyrrole moiety, a five-membered saturated ring, is inherently non-planar and typically adopts puckered conformations to alleviate torsional strain. The two most common puckered forms are the "envelope" (or "UP"/"DOWN") and "twist" conformations. In the envelope conformation, four of the five ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. The energy barrier between these conformations is generally low, allowing for rapid interconversion.

In the case of this compound, the nitrogen atom of the dihydropyrrole ring and the atoms of the fused bond are expected to lie close to the plane of the thiazole ring. The primary conformational flexibility would arise from the puckering of the C5 and C6 atoms of the dihydropyrrole ring. The energy landscape is likely to feature shallow energy minima corresponding to specific envelope or twist conformations of the dihydropyrrole moiety.

To quantify the conformational preferences and rigidity, theoretical calculations such as Density Functional Theory (DFT) are employed. These methods can predict the geometries of stable conformers, the energy differences between them, and the energy barriers for interconversion.

Table 1: Predicted Conformational Properties of the Dihydropyrrole Ring in a Fused System (Based on Analogous Pyrrolidine-Containing Heterocycles)

ParameterPredicted Value/CharacteristicDescription
Puckering Amplitude (Q) Low to ModerateA measure of the degree of non-planarity of the ring. Fusion to the thiazole ring is expected to reduce the puckering amplitude compared to a free pyrrolidine (B122466) ring.
Phase Angle (Φ) Dependent on substituent patternDescribes the specific puckering conformation (e.g., envelope vs. twist).
Preferred Conformation Likely a distorted envelope or twistThe exact conformation will be a balance between minimizing torsional strain in the dihydropyrrole ring and the strain induced by the fusion.
Energy Barrier to Inversion Higher than free pyrrolidineThe fusion increases the energy required for the dihydropyrrole ring to flip between different puckered conformations, thus increasing rigidity.

Table 2: Research Findings from Analogous Fused Heterocyclic Systems

Fused System StudiedKey Findings on Conformational RigidityComputational Method
Pyrrolo[1,2-d]tetrazoles The fusion of a pyrrole (B145914) ring with a tetrazole ring leads to a planar and rigid bicyclic system. Tautomeric forms were investigated to determine the most stable structures.DFT (B3LYP/6-311++G(d,p)) researchgate.net
Thiazolidine-2,4-diones The non-aromatic thiazolidine-2,4-dione ring is nearly planar and exists predominantly in the dione (B5365651) tautomeric form due to high energy barriers for isomerization. nih.govNot specified nih.gov
Pyrrolidine-based dipeptides C-2 methylation in the pyrrolidine ring influences the ring puckering and forces the prolyl amide bond into an exclusive trans geometry, indicating that substitution can significantly impact conformational preference and rigidity.NMR Spectroscopy nih.gov

Vi. Structure Activity Relationship Sar Studies and Molecular Design Principles

Identification of Key Structural Motifs and Their Influence on Chemical Interactions

The 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole core is a fused heterocyclic system comprising a pyrrole (B145914) ring fused to a thiazole (B1198619) ring. The key structural motifs inherent to this scaffold are the thiazole ring, the pyrrolidine (B122466) ring, and the specific mode of fusion.

The Thiazole Moiety : The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone of many biologically active compounds. mdpi.comresearchgate.net Its aromatic character allows its π-electrons to move freely, creating positions for various chemical reactions. mdpi.com The nitrogen and sulfur atoms in the thiazole ring are crucial for forming non-covalent interactions, such as hydrogen bonds and metal coordination, with biological targets. researchgate.net Thiazole can act as a bioisostere for other aromatic rings like phenyl or thiophene (B33073). nih.gov In many drug candidates, the thiazole nucleus serves as a critical pharmacophoric element that interacts directly with target proteins. mdpi.comnih.gov

The Reduced Pyrrole (Pyrrolidine) Moiety : The dihydrogenated pyrrole portion of the scaffold introduces a non-planar, saturated component. This structural feature imparts three-dimensional character to the molecule, which can be crucial for fitting into the binding pockets of enzymes or receptors. The nitrogen atom in the pyrrolidine ring can be substituted, providing a key handle for synthetic modification to modulate properties like solubility, lipophilicity, and target engagement.

Studies on related fused systems, such as pyrrolo[1,2-b] mdpi.comnih.govresearchgate.nettriazoles, have shown that a cyclization design strategy can lead to a marked increase in biological activity. nih.gov This highlights the importance of the rigid, fused core in orienting key interacting groups. nih.gov The interplay between the electronic properties of the thiazole and the conformational aspects of the pyrrolidine ring governs the molecule's ability to engage in specific chemical interactions.

Role of the this compound Moiety as a Privileged Scaffold in Chemical Design

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The thiazole ring itself is considered a privileged scaffold in drug discovery. researchgate.netresearcher.life This concept extends to fused systems like this compound. Heterocycles are widely used in drug design as scaffolds for deploying functionality or as essential pharmacophoric elements. nih.gov

The utility of the this compound moiety as a privileged scaffold stems from several factors:

Structural Versatility : The scaffold allows for substitution at multiple positions on both the pyrrole and thiazole rings. This enables chemists to create large libraries of diverse compounds, exploring a wide chemical space to identify molecules with desired properties. researchgate.net

Favorable Physicochemical Properties : The presence of heteroatoms (N, S) can improve properties like solubility and the ability to form hydrogen bonds, which are critical for drug-likeness.

Biological Relevance : Thiazole and its fused derivatives are found in numerous approved drugs and natural products with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects. mdpi.comresearchgate.net For instance, the related 1,3,4-thiadiazole (B1197879) is also recognized as a privileged scaffold in drug design. researchgate.netnih.gov Similarly, 4-thiazolidinones are well-known privileged structures. ump.edu.pl

The table below presents examples of how modifications to a related fused pyrrolo-pyrimidine scaffold influenced its biological activity, illustrating the principles of scaffold-based drug design.

Table 1: Optimization of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Derivatives as mTOR Inhibitors

Compound Modification mTOR IC₅₀ (nM) Reference
Lead Compound Initial PI3Kα inhibitor structure Not specified for mTOR nih.gov
12q Optimized functional groups on the pyrrolo[2,3-d]pyrimidin-6-one core 54 nih.gov
BEZ235 (Control) Positive control 55 nih.gov

This table demonstrates how structural optimization on a related fused pyrrole scaffold led to a compound (12q) with excellent mTOR inhibitory activity, comparable to the control compound BEZ235. nih.gov

Impact of Substituent Effects on Chemical Properties and Molecular Recognition

Electronic Effects : Attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the heterocyclic core alters its electron density distribution. For example, in studies of thiazolo[5,4-d]thiazole (B1587360) derivatives, introducing EDGs and EWGs to peripheral ligands was shown to extend the distribution of molecular frontier orbitals and increase electron density on the core, leading to significant red-shifts in absorption and emission peaks. nih.gov This principle is critical for designing materials for optoelectronic applications. nih.gov

Steric Effects : The size and shape of substituents influence how the molecule fits into a biological target's binding site. Bulky groups can create steric hindrance, which may be detrimental or beneficial depending on the target's topology. In a series of thiazole-naphthalene derivatives, the position of an ethoxy group on a phenyl ring significantly impacted antiproliferative activity, with the para-substituted compound showing the highest potency. nih.gov

Lipophilicity and Solubility : Substituents can modify the water-solubility and lipophilicity (logP) of the parent scaffold. Adding polar groups can enhance aqueous solubility, while adding non-polar, greasy groups can increase lipophilicity. These properties are critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

The following table illustrates the structure-activity relationship (SAR) of thiazole-naphthalene derivatives, highlighting how different substituents affect anticancer activity.

Table 2: SAR of Thiazole-Naphthalene Derivatives as Anticancer Agents (MCF-7 Cell Line)

Compound Substituent on Phenyl Ring (R) Substituent on Thiazole Ring (R¹) IC₅₀ (µM) Reference
5a 2-ethoxy -NH₂ 1.12 ± 0.15 nih.gov
5b 4-ethoxy -NH₂ 0.48 ± 0.03 nih.gov
5c 2,4-diethoxy -NH₂ > 50 nih.gov
6a 2-ethoxy -NH-C(O)CH₃ 1.98 ± 0.21 nih.gov
6d 4-methoxy -NH-C(O)CH₃ 2.15 ± 0.23 nih.gov

This data shows that an ethoxy group at the para-position (Compound 5b) conferred the highest potency, while di-substitution (Compound 5c) was detrimental to activity. Acetylation of the amine on the thiazole ring generally led to a decrease in potency compared to the free amine. nih.gov

Bioisosteric Replacement Strategies in Scaffold Optimization

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry used to optimize drug candidates. nih.govresearchgate.net This strategy is widely applied to heterocyclic scaffolds like this compound to improve potency, selectivity, and pharmacokinetic properties. researchgate.net

Common bioisosteric replacements include:

Ring Equivalents : The thiazole ring itself can be considered a bioisostere of a phenyl ring. nih.gov Other heterocycles, such as oxazole, imidazole, or thiophene, can be used to replace the thiazole ring to probe the importance of the heteroatoms for activity.

Functional Group Mimics : Carboxylic acid groups, which are often problematic in drug candidates due to poor bioavailability, can be replaced with acidic heterocycles like tetrazoles or certain hydroxy-triazoles. researchgate.netresearchgate.net

Scaffold Hopping : This is a more advanced form of bioisosteric replacement where the entire core scaffold is replaced by a structurally different one that maintains a similar 3D arrangement of key functional groups. researchgate.netresearchgate.net For instance, the pyrrolo[3,4-d]thiazole core could be replaced by a pyrrolo[3,4-d]pyridazinone or a similar fused system to discover novel intellectual property or improved properties. researchgate.net

An example of bioisosteric replacement can be seen in the development of inhibitors where different heterocyclic amides are tested. In one study, a thiazole ring was found to be optimal in one chemical series, while a 1,3,4-oxadiazole (B1194373) ring was more effective in a related series, highlighting that subtle differences in the target's binding site dictate the success of a particular bioisostere. nih.gov

Molecular Tuning in Fused Pyrrolothiazole Oligomers: Terminal Aryl Unit and Analog Comparisons

For applications in materials science, such as in organic electronics, the electronic and optical properties of conjugated oligomers based on the pyrrolothiazole scaffold are of paramount importance. "Molecular tuning" refers to the synthetic modification of these oligomers to control properties like the HOMO/LUMO energy levels, absorption spectra, and charge transport characteristics. mdpi.com

A study on diaryl-capped pyrrolo[2,3-d:5,4-d′]bisthiazole (PBTz) oligomers, a related fused system, provides significant insights. mdpi.com Researchers synthesized a series of oligomers with a central PBTz core and different terminal aryl groups (thienyl, furyl, or phenyl). mdpi.com

Key findings from this research include:

Influence of Terminal Aryl Units : The choice of the end-capping aryl group significantly impacted the photophysical and electrochemical properties of the oligomers. These terminal units modify the extent of π-conjugation in the molecule, directly affecting its absorption and emission wavelengths. mdpi.com

Effect of N-Functionalization : Modifying the substituent on the pyrrole nitrogen (N-alkyl vs. N-aryl) also served as a tool for molecular tuning, altering the electronic properties of the conjugated system. mdpi.com

Comparison to Analogs : When the central PBTz core was compared to the analogous dithieno[3,2-b:2′,3′-d]pyrrole (DTP) core, quantifiable differences in the material's HOMO energy and visible light absorption were observed. mdpi.com This demonstrates that changing the elemental composition of the fused core (i.e., replacing thiophene rings with thiazole rings) is a powerful strategy for tuning material properties. mdpi.com

The synthesis of these materials often relies on organopalladium-catalyzed cross-coupling reactions, such as Stille and Negishi couplings, to connect the heterocyclic core with the terminal aryl units. mdpi.comnih.gov

Table 3: Comparison of Fused Heterocyclic Cores for Molecular Tuning

Core Scaffold Key Feature Impact on Properties Reference
Pyrrolo[2,3-d:5,4-d′]bisthiazole (PBTz) Fused pyrrole and two thiazole rings Specific HOMO energy and visible light absorption characteristics mdpi.com
Dithieno[3,2-b:2′,3′-d]pyrrole (DTP) Fused pyrrole and two thiophene rings Serves as an analog for quantifying the effect of replacing thiophene with thiazole on electronic properties mdpi.com
Cyclopenta[2,1-b:3,4-b′]dithiophene (CPDT) Fused dithiophene with a carbon bridge A commonly used electron-rich core in conjugated materials mdpi.com

This table illustrates how different fused heterocyclic cores are used and compared in the design of conjugated organic materials to achieve desired electronic and optical properties. mdpi.com

Vii. Research Applications and Broader Potential of Pyrrolo 3,4 D Thiazole in Chemical Sciences

Role as a Versatile Synthetic Building Block for Complex Organic Architectures

The 5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole core is a potent building block in organic synthesis, offering multiple reactive sites for elaboration into more complex molecules. The inherent reactivity of the pyrrole (B145914) and thiazole (B1198619) rings, combined with the dihydro nature of the scaffold, allows for a variety of chemical transformations. Chemists can functionalize the nitrogen atom of the pyrrolidine (B122466) ring, the carbon atoms of the aromatic thiazole ring, and the methylene (B1212753) bridges, leading to a diverse array of derivatives.

The synthesis of related heterocyclic systems, such as 1,4-dihydro-pyrrolo[3,2-b]pyrroles, has been optimized for large-scale production, demonstrating the feasibility of using such cores in extensive synthetic campaigns. nih.gov Methodologies developed for analogous structures, like N-propargylamines, showcase their utility in constructing thiazole cores through various cyclization reactions, highlighting the synthetic accessibility of these heterocyclic systems. beilstein-journals.orgresearchgate.net For instance, reactions involving hydrazonoyl halides have been shown to produce a variety of fused heterocyclic systems, including pyrrolo[3,4-d]pyrazoles, indicating the broad synthetic potential of related precursors. researchgate.net The ability to construct such fused systems efficiently is crucial for creating novel and elaborate organic architectures for diverse chemical applications.

Contributions to Chemical Library Design for Diverse Research Applications

Diversity-oriented synthesis (DOS) is a powerful strategy for populating chemical space and discovering new bioactive molecules. The this compound scaffold is an excellent starting point for DOS due to its capacity for systematic modification. By introducing various substituents at different positions on the heterocyclic core, chemists can generate large and diverse chemical libraries.

For example, a general method for synthesizing functionalized pyrrolo[3,2-d]pyrimidines allowed for the ready addition of molecular diversity onto the pyrimidine (B1678525) nitrogens, showcasing how a core scaffold can be elaborated. nih.gov This approach enables the creation of libraries where specific properties can be fine-tuned by altering the peripheral chemical groups. These libraries are invaluable for high-throughput screening in drug discovery and for identifying probes in chemical biology. The synthesis of pimprinine (B1677892) derivatives bearing a 1,3,4-oxadiazole-5-thioether moiety further illustrates the generation of novel compound series from a core structure for biological screening. researchgate.net The development of such libraries is essential for exploring structure-activity relationships and identifying compounds with desired biological or material properties.

Strategic Role in the Design of Bioactive Compounds and Pharmacophore Exploration

The pyrrolo[3,4-d]thiazole moiety and related fused thiazole systems are recognized as important pharmacophores in medicinal chemistry. A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a molecule's biological activity. The rigid, fused-ring structure of pyrrolo[3,4-d]thiazole provides a well-defined spatial orientation for appended functional groups, making it an ideal scaffold for designing specific inhibitors or modulators of biological targets.

Derivatives of similar fused heterocyclic systems have demonstrated a wide range of biological activities. For instance, pyrazolo[3,4-d]thiazole hybrids have been designed and synthesized as potential anti-HIV-1 non-nucleoside reverse transcriptase (NNRT) inhibitors. nih.gov Similarly, various pyrrole-thiazole derivatives have been investigated for their potential as anti-Alzheimer's agents by targeting cholinesterase enzymes. cumhuriyet.edu.tr The design of new 2-oxoindolin-3-ylidene thiazole derivatives inspired by the VEGFR-2 inhibitor sunitinib (B231) led to the identification of potent antiproliferative agents. nih.gov These examples underscore the strategic importance of the thiazole-fused scaffold in generating compounds with significant therapeutic potential.

Table 1: Examples of Bioactive Compounds Based on Related Heterocyclic Scaffolds

Scaffold/Derivative Class Target/Activity Research Finding Citation(s)
Pyrazolo[3,4-d]thiazole Hybrids Anti-HIV-1 NNRT Inhibitors Compounds were synthesized and showed potential RT inhibition activity through molecular docking studies. nih.gov
Pyrrol-thiazole Derivatives Anti-Alzheimer's Agents (AChE/BuChE Inhibition) Synthesized compounds showed moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). cumhuriyet.edu.tr
Pyrrolo[3,4-d]pyridazinone-1,2,4-triazoles Anti-inflammatory (COX-2 Inhibition) Novel derivatives exhibited significant and selective COX-2 inhibitory activity, supported by molecular docking. nih.gov
2-Oxoindolin-3-ylidene Thiazoles Anticancer (VEGFR-2 Inhibition) Derivatives showed potent antiproliferative activity and strong VEGFR-2 inhibition, with one compound inducing apoptosis and cell cycle arrest. nih.gov
6,7-Dihydro-5H-pyrrolo[1,2-b] nih.govresearchgate.netresearchgate.nettriazoles Necroptosis Inhibitors (RIPK1) A representative compound displayed potent anti-necroptotic activity and was identified as a type III inhibitor of RIPK1. rsc.org
Pyrazolo[3,4-d]pyrimidin-4-ones Anticancer (CDK2 Inhibition) Designed compounds demonstrated significant antiproliferative activity against breast cancer cells and inhibited CDK2. nih.gov

Development of Novel Heterocyclic Scaffolds for Chemical Biology Probes

Chemical biology probes are small molecules used to study and manipulate biological systems. The development of novel heterocyclic scaffolds is central to creating probes with high specificity and desired functionalities, such as fluorescence or target-binding affinity. The this compound core serves as a foundation for such probes.

Research into related structures has led to the identification of new scaffolds for potent and selective inhibitors. For example, a 1-thioxo-2,4-dihydro- nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]quinazolin-5(1H)-one scaffold was identified that efficiently and selectively inhibits the Polo-Box Domain (PBD) of Polo-like kinase 1 (Plk1), a key target in cancer research. nih.gov The development of 1,4-dihydro-pyrrolo[3,2-b]pyrroles has enabled the creation of compounds with tunable photophysical properties, leading to fluorescent probes with emission colors ranging from blue to red. nih.gov This tunability is critical for developing probes for multiplex imaging and other advanced biological applications. The structural rigidity and synthetic tractability of the pyrrolo[3,4-d]thiazole framework make it an attractive candidate for the development of the next generation of chemical biology probes.

Industrial Applications in Specialty Chemicals and Materials Science

While primarily explored for biomedical applications, the unique electronic and photophysical properties of the pyrrolo[3,4-d]thiazole core and related heteropentalenes suggest their potential for use in specialty chemicals and materials science. Fused heterocyclic systems are known to form the basis of organic semiconductors, dyes, and pigments.

For instance, the related 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) system is described as an exceptionally electron-rich heteropentalene, a class of compounds that includes thieno[3,2-b]thiophene, which is used in high-efficiency organic solar cells. nih.gov The ability to synthesize these compounds on a gram scale and tune their electronic properties through synthetic modification opens the door to their application in organic electronics. nih.gov Furthermore, the core structure of diketopyrrolopyrrole (DPP), which contains a pyrrolo[3,4-c]pyrrole (B14788784) unit, is the basis for a class of high-performance pigments known for their lightfastness and vibrant colors. koreascience.kr By analogy, the pyrrolo[3,4-d]thiazole scaffold could be investigated for creating novel dyes, pigments, or functional organic materials with tailored properties for various industrial uses.

Q & A

Q. What established synthetic protocols are used to prepare 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole derivatives?

A common approach involves multi-step reactions starting with heterocyclic precursors. For example, derivatives featuring a γ-lactam moiety are synthesized via condensation reactions under reflux conditions, using solvents like DMSO or ethanol, followed by purification via crystallization (e.g., 65% yield achieved using DMSO and ice-water quenching) . Protecting groups, such as tert-butyl carbamates, are introduced to stabilize intermediates, with reaction conditions (temperature, catalyst) optimized to enhance purity .

Q. Which spectroscopic and crystallographic methods are essential for structural characterization?

X-ray crystallography remains the gold standard for determining bond lengths and angles in the heterocyclic core, as demonstrated for thiazolo[5,4-d]thiazole derivatives . Complementary techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ring saturation .
  • IR spectroscopy to identify functional groups like carbonyls (C=O) or thioamides (C=S) .
  • Mass spectrometry (MS) for molecular weight validation and fragmentation patterns .

Q. How are in vitro biological activities of these compounds evaluated?

Antifungal activity is typically assessed against pathogenic fungi (e.g., Candida albicans) using broth microdilution assays to determine minimum inhibitory concentrations (MICs). Structural derivatives, such as those with γ-lactam moieties, are hypothesized to target fungal CYP51 enzymes, validated via comparative activity studies with reference drugs like albaconazole .

Advanced Research Questions

Q. What computational strategies predict the bioactivity of pyrrolo[3,4-d]thiazole derivatives?

Molecular docking studies with enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) or CYP51 are used to model interactions. For instance, γ-lactam carbonyl groups may form hydrogen bonds with active-site residues (e.g., His310), correlating with enhanced antifungal activity . Density Functional Theory (DFT) calculations further analyze electronic properties and stability .

Q. How can synthetic yields be improved in cyclization reactions?

Low yields in cyclization steps (e.g., forming the thiazole ring) are addressed by:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Catalyst screening : Acidic or basic catalysts (e.g., polyphosphoric acid) accelerate ring closure .
  • Continuous flow techniques : Scalable industrial processes reduce side reactions .

Q. What structural modifications enhance selectivity toward fungal vs. human targets?

Introducing bulky substituents (e.g., tert-butyl groups) or electron-withdrawing moieties (e.g., nitro) reduces off-target interactions. Comparative docking studies with human CYP isoforms guide rational design to minimize cytotoxicity .

Data Analysis and Contradictions

Q. How are discrepancies in biological activity data across studies resolved?

Contradictions often arise from variations in substituent effects or assay conditions. For example:

  • Substituent positioning : 4-Methoxyphenyl groups may enhance antifungal activity in one study but show reduced potency in another due to steric hindrance .
  • Assay standardization : MIC values vary with fungal strains and culture media; meta-analyses using standardized protocols (CLSI guidelines) reconcile discrepancies .

Q. What analytical techniques validate purity in complex reaction mixtures?

High-performance liquid chromatography (HPLC) with UV detection is critical for identifying byproducts (e.g., incomplete cyclization products). Recrystallization from ethanol/water or DMF/ethanol mixtures improves purity, monitored via melting point consistency and TLC (Rf comparisons) .

Methodological Challenges

Q. What strategies mitigate degradation during storage of pyrrolo[3,4-d]thiazole derivatives?

Light- or moisture-sensitive compounds are stabilized by:

  • Lyophilization : For hygroscopic derivatives .
  • Dark storage : Amber vials prevent photodegradation of conjugated systems .
  • Derivatization : tert-Butyl carbamates or acetylated intermediates enhance shelf life .

Q. How are regioselectivity challenges addressed in multi-component reactions?

Competing reaction pathways (e.g., forming pyrrolo vs. pyrazolo isomers) are controlled by:

  • Temperature modulation : Lower temps favor kinetic products .
  • Directing groups : Electron-donating substituents guide cyclization .
  • Computational pre-screening : DFT predicts favorable transition states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.